![molecular formula C14H22N4+2 B14505976 6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) CAS No. 62991-41-7](/img/structure/B14505976.png)
6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) is a complex organic compound characterized by its unique diazenediyl linkage and pyridinium rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction conditions often require refluxing the mixture at elevated temperatures, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the diazenediyl linkage to simpler amine groups.
Substitution: The pyridinium rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl linkage and pyridinium rings play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)
- 6,6’-[(E)-Diazenediyl]bis(1-methyl-2,3-dihydropyridin-1-ium)
- 6,6’-[(E)-Diazenediyl]bis(1-propyl-2,3-dihydropyridin-1-ium)
Uniqueness
What sets 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) apart from similar compounds is its specific ethyl substitution, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
62991-41-7 |
|---|---|
Molecular Formula |
C14H22N4+2 |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
bis(1-ethyl-2,3-dihydropyridin-1-ium-6-yl)diazene |
InChI |
InChI=1S/C14H22N4/c1-3-17-11-7-5-9-13(17)15-16-14-10-6-8-12-18(14)4-2/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3/q+2 |
InChI Key |
BFACNUYOECMNAA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=C(C=CCC1)N=NC2=[N+](CCC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


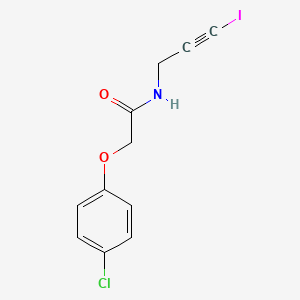
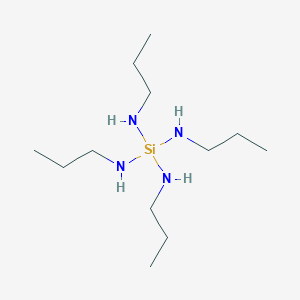

![1-Methyl-1,2-diphenyl-3-[2-(phenylethynyl)phenyl]-1H-phosphindol-1-ium](/img/structure/B14505912.png)

![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
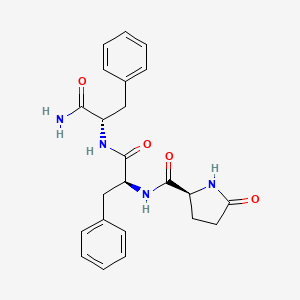
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
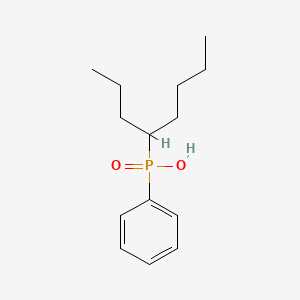

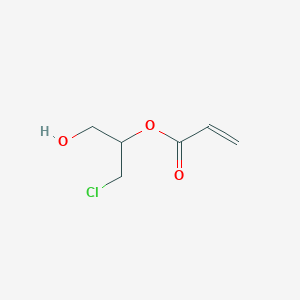

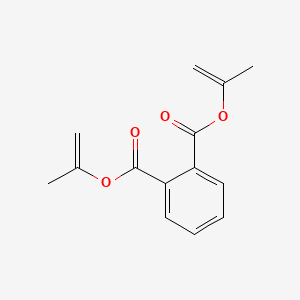
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
